Cas no 466654-35-3 ((2E)-2-cyano-3-(4-ethoxyphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide)

(2E)-2-cyano-3-(4-ethoxyphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide 化学的及び物理的性質
名前と識別子
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- (2E)-2-cyano-3-(4-ethoxyphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide
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- インチ: 1S/C15H13N3O2S/c1-2-20-13-5-3-11(4-6-13)9-12(10-16)14(19)18-15-17-7-8-21-15/h3-9H,2H2,1H3,(H,17,18,19)
- InChIKey: CZGYBHCZPHTOPV-UHFFFAOYSA-N
- ほほえんだ: C(NC1=NC=CS1)(=O)C(C#N)=CC1=CC=C(OCC)C=C1
(2E)-2-cyano-3-(4-ethoxyphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | BS-5410-100MG |
(2E)-2-cyano-3-(4-ethoxyphenyl)-N-1,3-thiazol-2-ylacrylamide |
466654-35-3 | >90% | 100mg |
£146.00 | 2025-02-08 | |
Ambeed | A946213-1g |
(2E)-2-Cyano-3-(4-ethoxyphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide |
466654-35-3 | 95% | 1g |
$348.0 | 2023-04-04 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00898285-1g |
(2E)-2-Cyano-3-(4-ethoxyphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide |
466654-35-3 | 95% | 1g |
¥2394.0 | 2024-04-18 | |
Key Organics Ltd | BS-5410-20MG |
(2E)-2-cyano-3-(4-ethoxyphenyl)-N-1,3-thiazol-2-ylacrylamide |
466654-35-3 | >90% | 20mg |
£76.00 | 2023-04-18 | |
Key Organics Ltd | BS-5410-50MG |
(2E)-2-cyano-3-(4-ethoxyphenyl)-N-1,3-thiazol-2-ylacrylamide |
466654-35-3 | >90% | 50mg |
£102.00 | 2025-02-08 | |
Key Organics Ltd | BS-5410-1MG |
(2E)-2-cyano-3-(4-ethoxyphenyl)-N-1,3-thiazol-2-ylacrylamide |
466654-35-3 | >90% | 1mg |
£37.00 | 2025-02-08 | |
Key Organics Ltd | BS-5410-5MG |
(2E)-2-cyano-3-(4-ethoxyphenyl)-N-1,3-thiazol-2-ylacrylamide |
466654-35-3 | >90% | 5mg |
£46.00 | 2025-02-08 | |
Key Organics Ltd | BS-5410-10MG |
(2E)-2-cyano-3-(4-ethoxyphenyl)-N-1,3-thiazol-2-ylacrylamide |
466654-35-3 | >90% | 10mg |
£63.00 | 2025-02-08 |
(2E)-2-cyano-3-(4-ethoxyphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide 関連文献
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Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
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2. Back matter
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Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830
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Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
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Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
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A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
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Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448
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Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016
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Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
(2E)-2-cyano-3-(4-ethoxyphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamideに関する追加情報
The Synthesis and Applications of (2E)-2-cyano-3-(4-ethoxyphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide
The compound (2E)-2-cyano-3-(4-ethoxyphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide, with CAS No. 466654-35-3, is a highly specialized organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which includes a thiazole ring system, a cyano group, and an ethoxyphenyl substituent. These structural features contribute to its intriguing chemical properties and potential applications in drug design and materials science.
The synthesis of this compound involves a series of carefully designed organic reactions. The key steps include the preparation of the thiazole moiety, the introduction of the cyano group, and the coupling of the ethoxyphenyl substituent. Recent advancements in catalytic methods have enabled chemists to achieve higher yields and better selectivity in these reactions. For instance, the use of palladium-catalyzed cross-coupling reactions has been reported to facilitate the formation of the carbon-thiazole bond efficiently.
One of the most notable aspects of this compound is its biological activity. Studies have shown that it exhibits potent inhibitory effects on certain enzymes, making it a promising candidate for drug development. Researchers have explored its potential as an anti-inflammatory agent and have found that it can modulate key signaling pathways involved in inflammatory responses. Furthermore, its ability to interact with specific receptors suggests that it could be developed into a therapeutic agent for conditions such as arthritis or neurodegenerative diseases.
In addition to its biological applications, this compound has also been investigated for its electronic properties. The presence of the thiazole ring and the cyano group imparts unique electronic characteristics to the molecule, which could be exploited in the development of advanced materials. For example, it has been proposed as a candidate for use in organic electronics due to its ability to facilitate charge transport in molecular devices.
Recent research has also focused on understanding the photophysical properties of this compound. By incorporating it into polymer matrices, scientists have demonstrated that it can enhance the light-emitting efficiency of organic light-emitting diodes (OLEDs). This discovery opens up new avenues for its application in optoelectronic devices.
Despite its promising potential, further studies are required to fully elucidate its mechanism of action and optimize its pharmacokinetic properties. Collaborative efforts between chemists, biologists, and materials scientists are expected to drive innovation in this area and unlock new possibilities for this versatile compound.
466654-35-3 ((2E)-2-cyano-3-(4-ethoxyphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide) 関連製品
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